CEPHALOSPORIN C Zn
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Overview
Description
Cephalosporin C zinc is a derivative of cephalosporin C, a β-lactam antibiotic produced by the fungus Acremonium chrysogenum . Cephalosporin C zinc is known for its broad antibacterial spectrum and strong antibacterial activity . It is used in various medical applications due to its effectiveness against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C zinc is synthesized through the fermentation of Acremonium chrysogenum . The fermentation process can be carried out in batch or fed-batch mode, with glucose and sucrose as preferred substrates . The optimal feeding strategy involves a two-step fed-batch feeding of glucose, which results in significantly higher antibiotic production .
Industrial Production Methods: The industrial production of cephalosporin C zinc involves optimizing the fermentation process to maximize yield and efficiency . This includes controlling the metabolic network, high-throughput screening for high-performance strains, and real-time detection and control during fermentation . The use of gene editing technologies and multi-omics research has also contributed to improving the yield and titer of cephalosporin C zinc .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C zinc undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving cephalosporin C zinc include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of cephalosporin C zinc include various cephalosporin derivatives with enhanced antibacterial activity . These derivatives are used in medical applications to treat a wide range of bacterial infections .
Scientific Research Applications
Cephalosporin C zinc has numerous scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used to study the synthesis and modification of β-lactam antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, cephalosporin C zinc is used to treat bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections . In industry, it is used in the production of various cephalosporin derivatives for pharmaceutical applications .
Mechanism of Action
Cephalosporin C zinc exerts its effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of the bacterial cell wall, resulting in cell lysis and death . The molecular targets of cephalosporin C zinc include various penicillin-binding proteins found in both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Cephalosporin C zinc is unique compared to other cephalosporins due to its broad antibacterial spectrum and strong antibacterial activity . Similar compounds include cephalothin, cefaclor, cefadroxil, cephalexin, and cephradine . These compounds also belong to the β-lactam antibiotic family and share similar mechanisms of action . cephalosporin C zinc stands out due to its enhanced stability and effectiveness against a wider range of bacterial strains .
Properties
Molecular Formula |
C16H21N3O8S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9?,11-,14?/m1/s1 |
InChI Key |
HOKIDJSKDBPKTQ-GOSTWBGLSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2C([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |
Origin of Product |
United States |
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